molecular formula C7H8FNO2 B13122882 2-Fluoro-3,5-dimethoxypyridine

2-Fluoro-3,5-dimethoxypyridine

Cat. No.: B13122882
M. Wt: 157.14 g/mol
InChI Key: XTGOCGUBCIKPKZ-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethoxypyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-3,5-dimethoxypyridine can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethoxypyridine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the fluorine atom at the desired position.

Industrial production methods for fluorinated pyridines often involve the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

2-Fluoro-3,5-dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy groups in the compound can be oxidized to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to the formation of carbonyl and piperidine derivatives, respectively.

Scientific Research Applications

2-Fluoro-3,5-dimethoxypyridine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals. Its unique properties make it a valuable intermediate in the development of drugs targeting various diseases.

    Agrochemicals: Fluorinated pyridines are used in the development of agrochemicals due to their enhanced biological activity and stability. This compound can be used as a precursor in the synthesis of herbicides and insecticides.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,5-dimethoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and selectivity for its target.

In agrochemicals, the compound may act by inhibiting specific enzymes or disrupting biological pathways in pests, leading to their death or reduced activity.

Comparison with Similar Compounds

2-Fluoro-3,5-dimethoxypyridine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 3,5-difluoropyridine. While all these compounds share the presence of a fluorine atom in the pyridine ring, their reactivity and applications can differ significantly due to the position and number of fluorine atoms.

    2-Fluoropyridine: This compound has a single fluorine atom at the 2-position. It is less sterically hindered compared to this compound and may exhibit different reactivity in substitution reactions.

    3,5-Difluoropyridine: This compound has two fluorine atoms at the 3 and 5 positions. The presence of two electron-withdrawing groups can significantly alter its reactivity and make it more suitable for specific applications, such as in the synthesis of highly fluorinated pharmaceuticals.

The uniqueness of this compound lies in its combination of fluorine and methoxy groups, which provide a balance of electronic and steric effects, making it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

2-fluoro-3,5-dimethoxypyridine

InChI

InChI=1S/C7H8FNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3

InChI Key

XTGOCGUBCIKPKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)F)OC

Origin of Product

United States

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